molecular formula C12H18ClN3O B12227786 1-(2-furyl)-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]methanamine

1-(2-furyl)-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]methanamine

Cat. No.: B12227786
M. Wt: 255.74 g/mol
InChI Key: MBXWQJQAEPFBHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-furyl)-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]methanamine is an organic compound that features a furan ring and a pyrazole ring

Preparation Methods

The synthesis of 1-(2-furyl)-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]methanamine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Attachment of the furan ring: The furan ring can be introduced via a nucleophilic substitution reaction.

    Final assembly: The final step involves the coupling of the pyrazole and furan rings through a suitable linker, such as a methylene bridge.

Industrial production methods may involve optimizing these steps to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

1-(2-furyl)-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the furan or pyrazole rings are replaced by other groups.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-furyl)-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]methanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(2-furyl)-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-(2-furyl)-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]methanamine can be compared with other similar compounds, such as:

    1-(2-furyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine: This compound has a similar structure but with a methyl group instead of an isopropyl group on the pyrazole ring.

    1-(2-thienyl)-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]methanamine: This compound features a thiophene ring instead of a furan ring.

The uniqueness of this compound lies in its specific combination of the furan and pyrazole rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H18ClN3O

Molecular Weight

255.74 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-1-(2-propan-2-ylpyrazol-3-yl)methanamine;hydrochloride

InChI

InChI=1S/C12H17N3O.ClH/c1-10(2)15-11(5-6-14-15)8-13-9-12-4-3-7-16-12;/h3-7,10,13H,8-9H2,1-2H3;1H

InChI Key

MBXWQJQAEPFBHK-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC=N1)CNCC2=CC=CO2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.